3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC17623669
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClFNO |
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Molecular Weight | 203.64 g/mol |
IUPAC Name | 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
Standard InChI Key | MFUUPAPSIIZTGQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(CCN)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The IUPAC name 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol delineates its structure: a propan-1-ol chain (three-carbon alcohol) with an amino group (-NH2) at the third carbon and a para-chloro, ortho-fluoro-substituted phenyl ring at the first carbon. Its molecular formula is C9H12ClFNO, yielding a molar mass of approximately 204.45 g/mol . The compound contains two functional groups—a primary alcohol and a primary amine—positioned on opposite ends of the propane chain, creating a polar yet lipophilic profile.
The phenyl ring’s substitution pattern (4-chloro, 2-fluoro) introduces steric and electronic effects. Chlorine’s electronegativity (3.0) and fluorine’s higher electronegativity (4.0) create a dipole moment, enhancing the ring’s electron-withdrawing character. This configuration may influence π-π stacking interactions in biological systems and alter reactivity in synthetic modifications .
Stereochemical Considerations
The presence of a chiral center at the first carbon (bearing the phenyl group) and the third carbon (bearing the amino group) generates four possible stereoisomers. Enantiomeric pairs could exhibit distinct biological activities due to differential binding affinities at chiral receptor sites. Computational modeling using tools like SwissADME predicts moderate drug-likeness, with a topological polar surface area (TPSA) of 66.48 Ų, suggesting reasonable membrane permeability.
Synthesis and Manufacturing
Hypothetical Synthetic Routes
While no published protocols explicitly describe the synthesis of 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol, analogous compounds suggest viable pathways:
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Epoxide Ring-Opening:
Reacting 1-(4-chloro-2-fluorophenyl)propylene oxide with aqueous ammonia under high pressure could yield the target compound. This method, used for similar β-amino alcohols, proceeds via nucleophilic attack at the less substituted carbon of the epoxide. -
Reductive Amination:
Condensation of 1-(4-chloro-2-fluorophenyl)propan-1-one with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) may produce the amine. This route benefits from mild conditions and high selectivity . -
Grignard Addition:
A Grignard reagent derived from 4-chloro-2-fluorobromobenzene could react with a protected amino aldehyde, followed by deprotection to unveil the alcohol and amine groups .
Industrial-Scale Production Challenges
Scaling synthesis requires addressing:
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Regioselectivity: Ensuring the amino group installs exclusively at the third carbon.
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Stereocontrol: Achieving enantiomeric excess via chiral catalysts or resolution techniques.
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Purification: Removing byproducts like diastereomers or unreacted intermediates using chromatography or crystallization.
The target compound’s dual halogenation may synergize electronic effects, potentially enhancing target affinity compared to mono-halogenated analogs .
Applications in Pharmaceutical Development
Drug Intermediate
β-Amino alcohols serve as precursors to β-blockers (e.g., propranolol) and antifungal agents. Introducing halogen atoms could yield derivatives with improved metabolic stability or tissue penetration.
Radiopharmaceuticals
The chlorine atom permits isotopic labeling with ³⁶Cl for pharmacokinetic tracing, while fluorine-18 labeling could enable positron emission tomography (PET) imaging .
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